Cas no 2248409-68-7 (4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid)

4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound featuring an imidazolidinone core substituted with a 3-methylphenyl group and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both the oxoimidazolidine and carboxylic acid moieties enhances its reactivity, enabling participation in condensation, cyclization, and other derivatization reactions. Its well-defined molecular framework ensures consistent performance in the synthesis of biologically active compounds. The compound is typically characterized by high purity and stability, making it suitable for precision chemical processes. Its utility is further underscored by its compatibility with standard laboratory handling and storage conditions.
4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid structure
2248409-68-7 structure
Product Name:4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid
CAS No:2248409-68-7
MF:C11H12N2O3
MW:220.224582672119
CID:6158606
PubChem ID:137940982
Update Time:2025-05-21

4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2248409-68-7
    • 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid
    • EN300-6512006
    • Inchi: 1S/C11H12N2O3/c1-7-3-2-4-8(5-7)11(9(14)15)6-12-10(16)13-11/h2-5H,6H2,1H3,(H,14,15)(H2,12,13,16)
    • InChI Key: LWDFTWBSQMMTPI-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=CC=C(C)C=2)CNC(N1)=O)=O

Computed Properties

  • Exact Mass: 220.08479225g/mol
  • Monoisotopic Mass: 220.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 78.4Ų

4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid Pricemore >>

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Additional information on 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid

4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid: A Comprehensive Overview

The compound 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid, identified by the CAS number 2248409-68-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of imidazolidinones, which are known for their diverse applications in drug discovery and chemical synthesis. The structure of this molecule consists of an imidazolidine ring with a ketone group at position 2 and a carboxylic acid group at position 4, substituted with a 3-methylphenyl group. This unique combination of functional groups makes it a versatile compound with potential applications in various therapeutic areas.

Recent studies have highlighted the importance of imidazolidinones as scaffolds for developing bioactive molecules. The presence of the imidazolidine ring provides a rigid structure that can be easily modified to introduce various substituents, enhancing the compound's pharmacokinetic properties. The substitution pattern in 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid is particularly interesting, as it combines aromaticity with polar groups, which can influence both solubility and bioavailability.

One of the most promising applications of this compound is in the field of antimicrobial agents. Researchers have demonstrated that certain derivatives of imidazolidinones exhibit potent activity against a wide range of bacterial and fungal pathogens. The carboxylic acid group in this molecule plays a crucial role in hydrogen bonding, which is essential for interacting with microbial targets. Additionally, the 3-methylphenyl substituent contributes to the molecule's lipophilicity, allowing it to penetrate microbial membranes more effectively.

In terms of synthesis, 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid can be prepared through a variety of methods, including condensation reactions and cyclization processes. One common approach involves the reaction of an amino acid derivative with a ketone or aldehyde to form the imidazolidine ring. The introduction of the 3-methylphenyl group typically requires a coupling reaction, such as Suzuki-Miyaura cross-coupling, to ensure high yields and purity.

The biological evaluation of this compound has revealed its potential as a lead molecule for drug development. Preclinical studies have shown that it exhibits moderate to high activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, its selectivity index suggests that it may have fewer adverse effects compared to conventional antibiotics.

In conclusion, 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid, with its unique structural features and promising biological profile, represents an important addition to the arsenal of compounds being explored for therapeutic applications. As research continues to uncover its full potential, this compound may pave the way for novel treatments in infectious diseases and beyond.

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